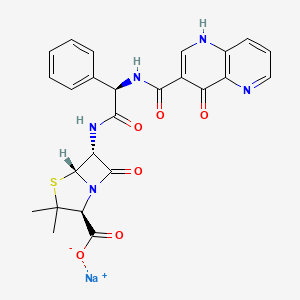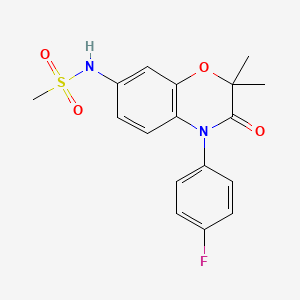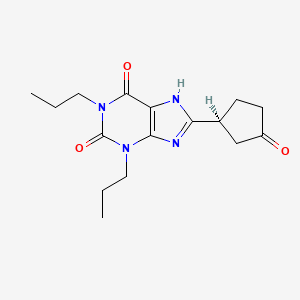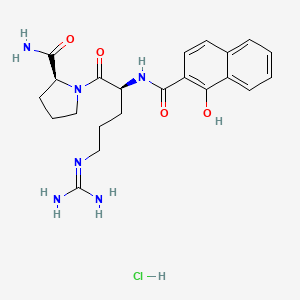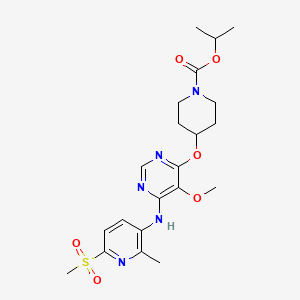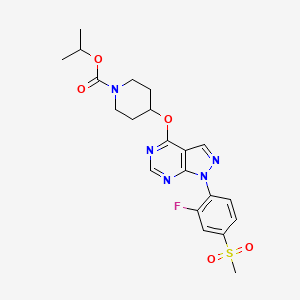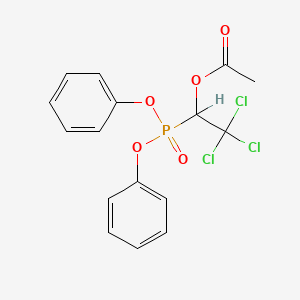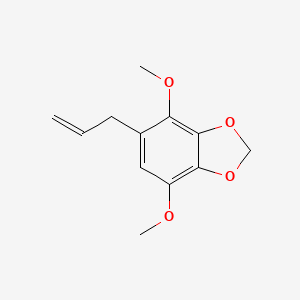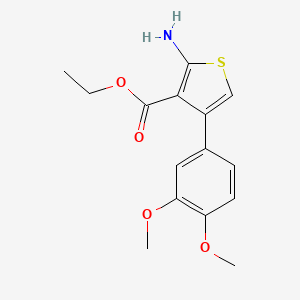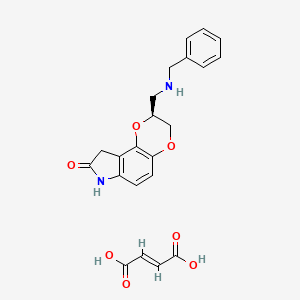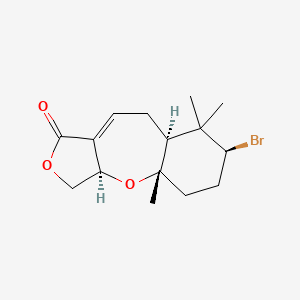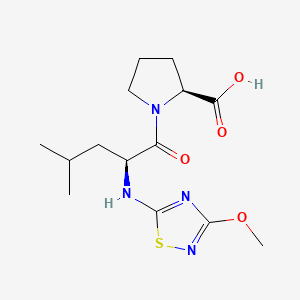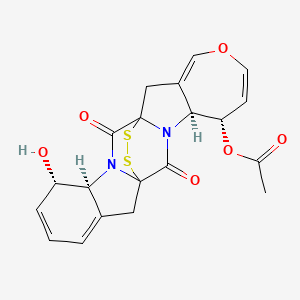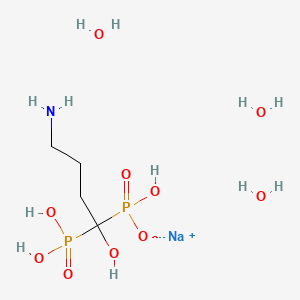
Alendronate Sodium
Overview
Description
Alendronate sodium trihydrate: is a nitrogen-containing bisphosphonate that is widely used as a bone resorption inhibitor. It is commonly prescribed for the treatment and prevention of osteoporosis and other bone diseases such as Paget’s disease. This compound works by inhibiting osteoclast-mediated bone resorption, thereby increasing bone mass and reducing the risk of fractures .
Mechanism of Action
Target of Action
Alendronate sodium trihydrate, also known as Alendronate monosodium trihydrate or Fosamax, is a bisphosphonate drug that primarily targets osteoclasts , the cells responsible for bone resorption . Osteoclasts play a crucial role in maintaining the balance between bone formation and resorption, a process vital for the health and repair of bones.
Mode of Action
This compound trihydrate acts as a specific inhibitor of osteoclast-mediated bone resorption . It binds to bone hydroxyapatite, which is found at the sites of bone resorption, and gets incorporated into the bone matrix . This inhibits the activity of osteoclasts, preventing the breakdown of bone .
Biochemical Pathways
This compound trihydrate interferes with the mevalonate pathway , a crucial metabolic pathway that produces isoprenoids essential for the post-translational modification of small GTPase signaling proteins, which are necessary for osteoclast function . By inhibiting this pathway, alendronate disrupts the function and survival of osteoclasts, leading to decreased bone resorption .
Pharmacokinetics
The pharmacokinetic properties of alendronate involve its absorption, distribution, metabolism, and excretion (ADME). It has a low bioavailability, and is excreted unchanged via the kidneys . The drug’s half-life is approximately 126 months, indicating its long-term presence in the body . It’s important to note that alendronate’s pharmacokinetic properties result in an early and dose-dependent inhibition of skeletal resorption, which can be followed clinically with biochemical markers .
Result of Action
The primary result of alendronate’s action is a significant decrease in bone resorption, leading to an overall increase in bone mass . This is beneficial in conditions like osteoporosis and Paget’s disease, where bone resorption is abnormally high . Alendronate treatment results in decreased urinary calcium, indicating reduced bone resorption .
Action Environment
The action of alendronate can be influenced by various environmental factors. For instance, the drug’s absorption can be affected by food and beverages, which is why it’s recommended to take alendronate on an empty stomach . Additionally, certain medications can interfere with alendronate absorption, while others can increase the risk of adverse effects . Therefore, the drug’s efficacy and safety can be influenced by diet, concurrent medications, and other individual patient factors.
Biochemical Analysis
Biochemical Properties
Alendronate Sodium Trihydrate is a non-chromophoric compound, which means it cannot be determined by conventional spectrophotometric methods . It is characterized by a geminal bisphosphonate bond and two phosphonic groups per molecule, lending a strongly ionic character to this compound Trihydrate and increased polarity .
Temporal Effects in Laboratory Settings
The thermal behavior of this compound Trihydrate under non-isothermal behavior was studied by thermogravimetry and evolved gas analysis . Three steps of thermodegradation were observed: water loss, with a DTG max at 130 °C, ammonia loss (DTG max at 260 °C) and a complex degradation and pyrolysis to sodium pyrophosphate .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alendronate sodium trihydrate typically involves the reaction of 4-aminobutyric acid with phosphorous acid and phosphorus trichloride in the presence of an ionic liquid as a reaction medium. The reaction is carried out at a controlled temperature of 55-65°C, resulting in the formation of white crystalline this compound trihydrate .
Industrial Production Methods: In industrial settings, the synthesis of this compound trihydrate follows similar principles but on a larger scale. The use of ionic liquids as reaction media offers advantages such as mild reaction conditions, ease of separation and purification, high yield, and high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Alendronate sodium trihydrate undergoes various chemical reactions, including nucleophilic aromatic substitution reactions. It reacts with reagents such as 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) and 2,4-dinitrofluorobenzene (DNFB) to form chromogenic derivatives .
Common Reagents and Conditions:
NBD-Cl Reaction: This reaction is typically carried out at room temperature and results in the formation of a chromogenic product that can be measured spectrophotometrically.
DNFB Reaction: This reaction can be catalyzed by heat or micellar conditions, leading to the formation of a chromogenic product.
Major Products: The major products formed from these reactions are chromogenic derivatives that can be analyzed using spectrophotometric methods .
Scientific Research Applications
Chemistry: Alendronate sodium trihydrate is used as a reference standard in high-performance liquid chromatography (HPLC) for the determination of the compound in pharmaceutical formulations and plasma samples .
Biology: In biological research, this compound trihydrate is used to study its effects on osteoclast activity and bone resorption. It has been shown to inhibit the migration and invasion of cancer cells by interfering with the mevalonate pathway .
Medicine: Medically, this compound trihydrate is primarily used to treat osteoporosis and Paget’s disease. It is also used in the development of drug delivery systems, such as poly(lactide-co-glycolide) (PLGA) nanoparticles, for targeted bone regeneration .
Industry: In the pharmaceutical industry, this compound trihydrate is used in the formulation of bone resorption inhibitors and other related medications .
Comparison with Similar Compounds
Risedronate: Another bisphosphonate used to treat osteoporosis and Paget’s disease.
Ibandronate: A bisphosphonate used for the treatment of osteoporosis.
Zoledronate: A potent bisphosphonate used for the treatment of various bone diseases, including osteoporosis and bone metastases.
Uniqueness: Alendronate sodium trihydrate is unique in its high affinity for bone mineral hydroxyapatite and its ability to inhibit osteoclast activity effectively. Its oral bioavailability and dosing regimen make it a convenient option for patients .
Properties
CAS No. |
121268-17-5 |
|---|---|
Molecular Formula |
C4H15NNaO8P2 |
Molecular Weight |
290.10 g/mol |
IUPAC Name |
sodium;(4-amino-1-hydroxy-1-phosphonobutyl)-hydroxyphosphinate;trihydrate |
InChI |
InChI=1S/C4H13NO7P2.Na.H2O/c5-3-1-2-4(6,13(7,8)9)14(10,11)12;;/h6H,1-3,5H2,(H2,7,8,9)(H2,10,11,12);;1H2 |
InChI Key |
HZMNHMQPEYMSTG-UHFFFAOYSA-N |
SMILES |
C(CC(O)(P(=O)(O)O)P(=O)(O)[O-])CN.O.O.O.[Na+] |
Canonical SMILES |
C(CC(O)(P(=O)(O)O)P(=O)(O)O)CN.O.[Na] |
Appearance |
white solid powder |
Key on ui other cas no. |
121268-17-5 |
Pictograms |
Corrosive; Irritant; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
66376-36-1 (Parent) |
shelf_life |
>10 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-Amino-1-Hydroxybutylidene 1,1-Biphosphonate Alendronate Alendronate Monosodium Salt, Trihydrate Alendronate Sodium Aminohydroxybutane Bisphosphonate Fosamax MK 217 MK-217 MK217 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Fosamax (Alendronate Sodium Trihydrate)?
A1: Fosamax is a bisphosphonate that acts as a specific inhibitor of osteoclast-mediated bone resorption. [] Bisphosphonates, including this compound Trihydrate, bind to hydroxyapatite in bone. [] This binding inhibits osteoclast activity, the cells responsible for bone resorption. [, ]
Q2: How does the inhibition of osteoclasts by Fosamax affect bone metabolism?
A2: By suppressing osteoclast activity, Fosamax shifts the balance of bone remodeling towards bone formation, leading to an increase in bone mineral density and a reduction in fracture risk. [, , ] This is because osteoclasts are responsible for breaking down bone tissue, while osteoblasts are responsible for building new bone tissue. []
Q3: Does Fosamax have any direct effects on osteoblasts, the cells responsible for bone formation?
A3: While the primary mechanism of action of Fosamax is through the inhibition of osteoclasts, some studies suggest that it might indirectly stimulate osteoblast activity, further contributing to its bone-protective effects. []
Q4: What is the molecular formula and weight of this compound Trihydrate?
A4: The molecular formula of this compound Trihydrate is C4H12NNaO7P2•3H2O, and its formula weight is 325.12. []
Q5: Is there any available spectroscopic data for the characterization of this compound Trihydrate?
A5: While the provided research papers do not delve into the detailed spectroscopic characterization of this compound Trihydrate, standard techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy can be employed for its structural elucidation.
Q6: Do the provided research papers discuss the material compatibility and stability of Fosamax or its catalytic properties?
A6: The provided research papers primarily focus on the pharmacological and clinical aspects of Fosamax in the context of osteoporosis treatment and prevention. Therefore, they do not contain information regarding its material compatibility and stability or its catalytic properties. These aspects would be more relevant in materials science or catalysis research rather than pharmaceutical research.
Q7: How has computational chemistry been used to study Fosamax?
A7: While not explicitly discussed in the provided papers, computational chemistry techniques like molecular docking and QSAR (Quantitative Structure-Activity Relationship) modeling can be utilized to study the interaction of Fosamax with its target (hydroxyapatite) and predict the activity of potential analogs.
Q8: Are there any established structure-activity relationships (SAR) for bisphosphonates like Fosamax?
A8: Yes, SAR studies have shown that the potency of bisphosphonates is related to the length of the side chain and the presence of specific functional groups. Modifications in these structural features can impact their binding affinity to hydroxyapatite and influence their antiresorptive activity.
Q9: What analytical methods are commonly employed for the characterization and quantification of Fosamax?
A9: HPLC (High-Performance Liquid Chromatography) is a widely used technique for the analysis of Fosamax in both pharmaceutical formulations and biological samples. Different detection methods, such as UV (Ultraviolet) or fluorescence detection, can be coupled with HPLC for sensitive and specific quantification. [, ]
Q10: What are the stability considerations for Fosamax formulations?
A10: Fosamax, like many bisphosphonates, exhibits poor oral bioavailability. Therefore, formulation strategies often focus on enhancing its solubility and absorption. The drug's stability under various storage conditions is crucial to ensure its efficacy and safety. []
Q11: Are there specific SHE (Safety, Health, and Environment) regulations pertaining to the manufacturing and handling of Fosamax?
A11: As a pharmaceutical compound, the manufacturing and handling of Fosamax are subject to stringent regulatory guidelines and good manufacturing practices (GMP) to ensure its quality, safety, and efficacy.
Q12: What is the pharmacokinetic profile of Fosamax?
A12: Fosamax exhibits low oral bioavailability, with less than 1% of an oral dose being absorbed. [] It is rapidly cleared from the plasma and has a long elimination half-life from the bone, resulting in its prolonged therapeutic effect. []
Q13: How is the pharmacodynamic (PD) response of Fosamax typically assessed?
A13: The PD response of Fosamax is primarily evaluated by monitoring bone turnover markers, such as bone-specific alkaline phosphatase (bAP) and urinary N-telopeptide/creatinine ratio (NTx/crea). [, ] These markers reflect the activity of osteoblasts and osteoclasts, respectively.
Q14: What in vitro and in vivo models are used to study the effects of Fosamax on bone cells?
A14: In vitro studies utilize cultured osteoclasts and osteoblasts to assess the direct effects of Fosamax on these cell types. [] Animal models, particularly ovariectomized rats, are commonly employed to mimic postmenopausal osteoporosis and evaluate the in vivo efficacy of Fosamax in preventing bone loss and reducing fracture risk. [, , , , ]
Q15: Is there any evidence of resistance development to Fosamax treatment?
A15: While resistance to Fosamax is not a major clinical concern, long-term treatment can lead to a plateau in its therapeutic benefits in some patients. [] The exact mechanisms underlying this phenomenon are not fully understood but might involve factors related to bone remodeling dynamics and cellular responses to chronic bisphosphonate exposure.
Q16: What are the known toxicological effects of Fosamax?
A16: The most common side effects associated with Fosamax are gastrointestinal disturbances, such as heartburn, nausea, and abdominal pain. [, , ] In rare cases, Fosamax has been linked to more serious adverse effects like osteonecrosis of the jaw (ONJ), particularly after invasive dental procedures. [, , ]
Q17: Are there ongoing efforts to develop improved drug delivery systems for Fosamax?
A17: Yes, research is exploring novel drug delivery approaches, such as nanoparticles or targeted delivery systems, to enhance the bioavailability and reduce the side effects associated with oral Fosamax administration. []
Q18: Are there any specific biomarkers being investigated to predict the efficacy of Fosamax treatment or monitor patient response?
A18: Researchers are actively exploring potential biomarkers that can identify patients who are more likely to respond to Fosamax therapy and those at higher risk of developing adverse effects. [, ] These biomarkers may include genetic factors, bone turnover markers, or imaging-based assessments of bone quality.
Q19: What is the environmental impact of Fosamax, and are there strategies for its sustainable disposal?
A19: As with many pharmaceuticals, the environmental impact of Fosamax, particularly its presence in water bodies, is an area of growing concern. Research is ongoing to understand its ecotoxicological effects and develop strategies for its safe and environmentally friendly disposal. []
Q20: What factors can influence the dissolution and solubility of Fosamax tablets?
A20: The dissolution rate of Fosamax tablets can be affected by factors like tablet formulation, particle size, and the presence of excipients. Its solubility is pH-dependent, with higher solubility observed in acidic media. []
Q21: How is the quality of Fosamax tablets controlled during manufacturing?
A21: Strict quality control measures are implemented throughout the manufacturing process of Fosamax tablets to ensure that each batch meets the required standards for identity, purity, potency, and uniformity. [] These measures include rigorous testing of raw materials, in-process controls, and final product analysis.
Q22: Is there evidence of Fosamax inducing immunogenic responses?
A22: While Fosamax itself is not considered highly immunogenic, some individuals may develop hypersensitivity reactions. []
Q23: Has the biocompatibility of Fosamax been evaluated in preclinical settings?
A24: Yes, preclinical studies have investigated the biocompatibility of Fosamax, particularly in the context of its effects on bone cells and other tissues. These studies help to assess its safety profile and identify potential risks before clinical use. []
Q24: Are there alternative treatments for osteoporosis besides bisphosphonates like Fosamax?
A25: Yes, alternative treatment options for osteoporosis include hormone replacement therapy (HRT), selective estrogen receptor modulators (SERMs), and denosumab (a monoclonal antibody that inhibits RANKL). [] The choice of treatment depends on individual patient factors and risk profile.
Q25: Are there any established methods for recycling or safely disposing of unused Fosamax medication?
A26: Patients should consult their pharmacist or local waste management guidelines for the appropriate disposal of unused Fosamax medication. Avoid flushing it down the toilet or discarding it in household trash. []
Q26: What research infrastructure and resources are crucial for advancing the field of osteoporosis research?
A27: Continued investment in research infrastructure, including advanced imaging techniques, high-throughput screening platforms, and well-characterized animal models, is essential for developing new and improved treatments for osteoporosis. [] Collaborative efforts between academic institutions, pharmaceutical companies, and government agencies are also vital for driving progress in this field.
Q27: What are some of the key milestones in the development and use of bisphosphonates for osteoporosis?
A28: The discovery of bisphosphonates and their potential for treating bone diseases dates back to the 1960s. The first bisphosphonate approved for osteoporosis treatment was etidronate, followed by alendronate (Fosamax) in the 1990s. Since then, several other bisphosphonates have been developed and become cornerstones in osteoporosis management. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
